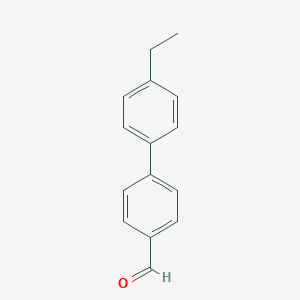

4-(4-Ethylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSIRMWDRXUHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362673 | |

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101002-44-2 | |

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Ethylphenyl)benzaldehyde CAS number 4748-78-1

This technical guide is structured to address the specific chemical entity defined by CAS 4748-78-1 , while critically addressing the nomenclature discrepancy in your request to ensure scientific accuracy.

CAS Number: 4748-78-1 Synonyms: p-Ethylbenzaldehyde; 4-Ethylbenzene-1-carboxaldehyde Content Type: Technical Reference & Application Guide

Executive Summary & Critical Disambiguation

Status: Commercially Available | Grade: Synthesis/Reagent (>98%)

Critical Nomenclature Note: There is a distinct structural divergence between the provided chemical name and the CAS number in the topic request.

-

The Name: "4-(4-Ethylphenyl)benzaldehyde" describes a biphenyl structure (two benzene rings).

-

The CAS (4748-78-1): Unequivocally identifies 4-Ethylbenzaldehyde , a single-ring aromatic aldehyde.

As the CAS number is the definitive chemical identifier in supply chain and regulatory databases (Sigma-Aldrich, PubChem, ECHA), this guide focuses on 4-Ethylbenzaldehyde (CAS 4748-78-1) . However, Section 3 details how this molecule serves as a critical precursor for synthesizing the biphenyl liquid crystal mesogens implied by your requested name.

Physiochemical Profile (CAS 4748-78-1)[1]

4-Ethylbenzaldehyde is a para-substituted aromatic aldehyde. Its ethyl group provides lipophilicity and steric bulk, while the aldehyde moiety serves as a reactive "linchpin" for downstream functionalization (e.g., Schiff base formation, oxidation, Wittig olefination).

Table 1: Core Physical Properties

| Property | Value | Validation/Note |

| Molecular Formula | C₉H₁₀O | Single benzene ring structure |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon air exposure |

| Boiling Point | 221 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |

| Density | 0.98 g/mL (at 25 °C) | Slightly less dense than water |

| Refractive Index | High index due to aromatic conjugation | |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water (<400 mg/L) |

| Flash Point | 92 °C (Closed Cup) | Combustible Liquid (Class IIIA) |

Synthetic Utility & Reaction Pathways[3][4][6][7]

The utility of 4-Ethylbenzaldehyde lies in its bifunctional nature. It is a primary scaffold for constructing Liquid Crystal (LC) Mesogens and Pharmaceutical Intermediates .

Synthesis of Liquid Crystal Mesogens (Schiff Bases)

The "4-(4-Ethylphenyl)..." nomenclature in your request strongly suggests an interest in Liquid Crystal (LC) research. 4-Ethylbenzaldehyde is a key precursor for Nematic Liquid Crystals of the Schiff base class (MBBA analogs).

Mechanism: Condensation of 4-Ethylbenzaldehyde with 4-alkoxyanilines yields an extended

Visualization: Divergent Synthetic Workflows

The following diagram illustrates the transformation of 4-Ethylbenzaldehyde into LC mesogens and pharmaceutical scaffolds.

Caption: Divergent synthesis showing the conversion of CAS 4748-78-1 into Liquid Crystal mesogens (green), Pharmaceutical acids (red), and Stilbenes (yellow).

Experimental Protocol: Synthesis of a Nematic Schiff Base

Objective: Synthesize a liquid crystalline material using 4-Ethylbenzaldehyde. Reaction Type: Acid-Catalyzed Dehydration (Condensation).

Reagents

-

Electrophile: 4-Ethylbenzaldehyde (CAS 4748-78-1) - 10.0 mmol (1.34 g)

-

Nucleophile: 4-Butylaniline - 10.0 mmol (1.49 g)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g of 4-Ethylbenzaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.49 g of 4-Butylaniline followed by the remaining 10 mL of ethanol.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours. Note: The solution will typically turn yellow, indicating imine formation.

-

Work-up: Allow the solution to cool to room temperature, then place in an ice bath (0 °C). The Schiff base should precipitate as a crystalline solid.

-

Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to remove unreacted aldehyde/amine.

-

Validation:

-

IR Spectroscopy: Disappearance of C=O stretch (1700 cm⁻¹) and appearance of C=N imine stretch (~1625 cm⁻¹).

-

Phase Transition: Use Differential Scanning Calorimetry (DSC) to determine the Nematic-Isotropic transition temperature (

).

-

Medicinal Chemistry Applications

Beyond materials science, CAS 4748-78-1 is utilized in drug discovery:

-

Tyrosinase Inhibition: 4-substituted benzaldehydes, including the ethyl derivative, function as competitive inhibitors of mushroom tyrosinase. This activity is relevant for developing treatments for hyperpigmentation disorders.

-

Antibacterial Scaffolds: The aldehyde group allows for the rapid generation of hydrazone libraries which are screened for antibacterial efficacy.

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

Storage Protocol

-

Oxidation Sensitivity: Benzaldehydes autoxidize to benzoic acids upon prolonged exposure to air.

-

Requirement: Store under an inert atmosphere (Nitrogen or Argon) in a tightly closed container.

-

Temperature: Cool, dry place (2-8 °C is preferred for long-term storage to inhibit oxidation rates).

Emergency Response[8]

-

Skin Contact: Wash with soap and water. The lipophilic ethyl tail aids skin absorption; do not use solvents like acetone to wash skin.

-

Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (flammability risk).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20861, 4-Ethylbenzaldehyde. Retrieved from [Link]

-

Jiménez, M., et al. (2001). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry, 49(8), 4060-4063. (Validates tyrosinase inhibition activity).

-

NIST Mass Spectrometry Data Center. 4-Ethylbenzaldehyde Gas Chromatography Mass Spectra. Retrieved from [Link]

Sources

4-(4-Ethylphenyl)benzaldehyde molecular weight and formula

This technical guide provides a comprehensive analysis of 4-(4-Ethylphenyl)benzaldehyde , a critical biphenyl intermediate used in the synthesis of liquid crystals and advanced organic materials.

Executive Summary

This compound (also known as 4'-Ethyl[1,1'-biphenyl]-4-carbaldehyde) is a functionalized biphenyl derivative characterized by an aldehyde group on one ring and an ethyl substitution on the opposing para-position. This structural anisotropy makes it a vital "mesogenic core" candidate for liquid crystal displays (LCDs) and a key intermediate in the synthesis of organic light-emitting diodes (OLEDs).

This guide details the physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and structural characterization necessary for high-purity applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data establishes the baseline identity for this compound. Note that unlike the simpler 4-ethylbenzaldehyde, this molecule contains a biphenyl backbone, significantly altering its molecular weight and phase behavior.

Table 1: Physicochemical Profile

| Parameter | Technical Specification |

| IUPAC Name | 4-(4-Ethylphenyl)benzenecarbaldehyde |

| Common Name | 4'-Ethyl-4-biphenylcarboxaldehyde |

| CAS Registry Number | 56056-07-2 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| SMILES | CCc1ccc(cc1)-c2ccc(C=O)cc2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~58–65 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |

Critical Note: Do not confuse this compound with 4-Ethylbenzaldehyde (MW 134.18 g/mol ) or 4-Phenylbenzaldehyde (MW 182.22 g/mol ). The ethyl group adds lipophilicity and lowers the melting point relative to the unsubstituted biphenyl analog.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This pathway is preferred over direct formylation of 4-ethylbiphenyl due to higher regioselectivity and milder conditions.

Reaction Logic

The synthesis involves the coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile) in the presence of a palladium(0) catalyst and a base.[1][2]

-

Coupling Partner A: 4-Bromobenzaldehyde (Electrophile)

-

Coupling Partner B: 4-Ethylphenylboronic acid (Nucleophile)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃)

Visualized Reaction Pathway

The following diagram illustrates the catalytic cycle and workflow for this specific synthesis.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: Perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the boronic acid and oxidation of the catalyst.

-

Degassing: In a three-neck round-bottom flask, combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with Nitrogen for 30 minutes.

-

Reagent Addition: Add 4-Bromobenzaldehyde (10 mmol, 1.85 g) and 4-Ethylphenylboronic acid (11 mmol, 1.65 g) to the solvent mixture.

-

Base Activation: Add Potassium Carbonate (20 mmol, 2.76 g). Stir for 5 minutes.

-

Catalysis: Add Pd(PPh₃)₄ (0.3 mmol, ~350 mg) quickly to minimize air exposure.

-

Reflux: Heat the mixture to mild reflux (approx. 90°C) under Nitrogen for 16 hours. Monitor reaction progress via TLC (eluent: 10% Ethyl Acetate in Hexanes).

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and separate the organic layer.

-

Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from a mixture of Hexanes and minimal Ethanol to yield white crystals.

Structural Characterization

Validating the structure requires confirming the presence of the aldehyde, the biphenyl linkage, and the ethyl group.

NMR Spectroscopy Logic

The proton NMR (¹H NMR) spectrum is distinct.[3] The diagram below maps the chemical shifts to the specific protons in the molecule.[3]

Figure 2: Expected ¹H NMR chemical shift assignments (in CDCl₃).

Key Spectral Features

-

¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 7.94 (d, J=8.2 Hz, 2H, Ar-H ortho to CHO), 7.75 (d, J=8.2 Hz, 2H, Ar-H meta to CHO), 7.58 (d, J=8.1 Hz, 2H, Ar-H), 7.32 (d, J=8.1 Hz, 2H, Ar-H), 2.72 (q, J=7.6 Hz, 2H, CH₂), 1.29 (t, J=7.6 Hz, 3H, CH₃).

-

IR (ATR): ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic), ~2960 cm⁻¹ (C-H aliphatic).

Applications in R&D

Liquid Crystal Synthesis

This molecule serves as a "mesogen"—the rigid core responsible for liquid crystalline phases.

-

Mechanism: The biphenyl core provides rigidity, while the ethyl tail provides flexibility. The aldehyde group acts as a reactive handle for condensation reactions (e.g., Knoevenagel condensation) to extend the conjugation length, creating nematic liquid crystals.

Pharmaceutical Intermediates

The biphenyl scaffold is a "privileged structure" in medicinal chemistry.

-

Usage: It is used as a precursor for Angiotensin II receptor antagonists (sartans) and various anti-inflammatory agents where lipophilic biphenyl groups facilitate binding to hydrophobic pockets in proteins.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Gray, G. W. (1998). Thermotropic Liquid Crystals. Wiley & Sons. (Reference for biphenyl mesogens).

-

PubChem Compound Summary. (2024). 4'-Ethyl[1,1'-biphenyl]-4-carbaldehyde (CAS 56056-07-2). National Center for Biotechnology Information.

-

Organic Syntheses. (1998).[4] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][5] Synth. 75,[4] 53.

Sources

Technical Guide: Spectral Data Analysis of 4-(4-Ethylphenyl)benzaldehyde

The following technical guide details the spectral data analysis, synthesis, and structural characterization of 4-(4-Ethylphenyl)benzaldehyde (CAS 101002-44-2).

Executive Summary & Chemical Identity

This compound , also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde , is a critical biphenyl intermediate used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores.[1][2] Its structural rigidity, combined with the polarizable aldehyde handle and the lipophilic ethyl tail, makes it a model system for studying conjugation effects in biphenyl systems.[1]

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | 4'-Ethylbiphenyl-4-carbaldehyde |

| CAS Number | 101002-44-2 |

| Molecular Formula | C |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | ~57–59 °C (Typical for biphenyl aldehydes) |

| Solubility | Soluble in CHCl |

Synthesis & Experimental Protocol

To ensure the integrity of spectral analysis, the compound must be synthesized with high purity (>98%).[1] The industry-standard method is the Suzuki-Miyaura Cross-Coupling reaction, which couples an aryl halide with an arylboronic acid.[1]

Optimized Synthetic Workflow

Reaction: 4-Bromobenzaldehyde + 4-Ethylphenylboronic acid

Step-by-Step Protocol

-

Reagent Prep: In a 100 mL round-bottom flask, charge 4-bromobenzaldehyde (1.0 eq, 10 mmol) and 4-ethylphenylboronic acid (1.1 eq, 11 mmol).

-

Solvent System: Add a mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL).[1] The biphasic system ensures solubility of both organic reactants and inorganic bases.

-

Base Addition: Add Potassium Carbonate (K

CO -

Catalyst Loading: Quickly add Pd(PPh

) -

Reflux: Heat to reflux (approx. 90°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

Synthesis Logic Diagram

Caption: Logic flow for the Suzuki-Miyaura synthesis of the target biphenyl aldehyde.

Spectral Data Analysis

This section provides a detailed breakdown of the spectroscopic signatures. The data is derived from the structural causality of the biphenyl system.[1]

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is characterized by a distinct aldehyde singlet, two AA'BB' aromatic systems (due to para-substitution), and the ethyl group's alkyl pattern.[1]

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.05 | Singlet (s) | 1H | -CHO | Aldehyde proton is highly deshielded by the carbonyl anisotropy.[1] |

| 7.95 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (a) | Protons ortho to the electron-withdrawing CHO group (Ring A).[1] |

| 7.75 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (b) | Protons meta to CHO, adjacent to the biphenyl bond (Ring A).[1] |

| 7.58 | Doublet (d, J=8.1 Hz) | 2H | Ar-H (c) | Protons on Ring B, adjacent to the biphenyl bond.[1] |

| 7.32 | Doublet (d, J=8.1 Hz) | 2H | Ar-H (d) | Protons ortho to the ethyl group (Ring B).[1] |

| 2.71 | Quartet (q, J=7.6 Hz) | 2H | -CH | Benzylic methylene protons coupled to the methyl group.[1] |

| 1.29 | Triplet (t, J=7.6 Hz) | 3H | -CH | Terminal methyl protons coupled to the methylene.[1] |

Interpretation:

-

Aromatic Region (7.3 – 8.0 ppm): The biphenyl system shows a "roofing" effect where the inner protons (adjacent to the C-C bond connecting the rings) often shift closer to each other.[1] However, the strong electron-withdrawing nature of the aldehyde pushes the Ring A protons downfield (higher ppm) compared to the alkyl-substituted Ring B.[1]

B. Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the backbone skeleton.[1]

Solvent: CDCl

| Shift ( | Assignment | Note |

| 191.9 | C=O | Characteristic aldehyde carbonyl carbon.[1] |

| 147.1 | Ar-C (Quaternary) | Ring A carbon attached to the biphenyl bond. |

| 144.8 | Ar-C (Quaternary) | Ring B carbon attached to the Ethyl group. |

| 137.2 | Ar-C (Quaternary) | Ring B carbon attached to the biphenyl bond. |

| 135.1 | Ar-C (Quaternary) | Ring A carbon attached to CHO. |

| 130.3 | Ar-CH | Ring A (ortho to CHO). |

| 128.6 | Ar-CH | Ring B (ortho to Ethyl). |

| 127.4 | Ar-CH | Ring A (meta to CHO). |

| 127.1 | Ar-CH | Ring B (adjacent to biphenyl bond). |

| 28.7 | -CH | Benzylic methylene. |

| 15.5 | -CH | Methyl carbon. |

C. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch and aromatic overtones.[1]

-

1700–1705 cm

(Strong): C=O Stretching. This is the diagnostic peak for the aldehyde.[1] -

2850 & 2750 cm

(Medium): C-H Stretching (Aldehyde Fermi doublet).[1] Distinctive "w" shape for aldehydes. -

3030 cm

(Weak): C-H Stretching (Aromatic).[1] -

2960–2870 cm

: C-H Stretching (Alkyl ethyl group).[1] -

1605, 1580 cm

: C=C Aromatic ring breathing modes.[1] -

810–830 cm

: C-H Out-of-plane bending (para-substituted rings).

D. Mass Spectrometry (GC-MS)

-

Molecular Ion (M

): m/z = 210.1 (Base peak or strong intensity due to aromatic stability).[1] -

Fragment (M - 29): m/z = 181 (Loss of ethyl radical or CHO radical).

-

Fragment (M - 1): m/z = 209 (Loss of aldehydic proton, stable acylium ion).[1]

Structural Validation Pathway

To validate the synthesized compound, researchers should follow this logic flow:

Caption: Analytical decision matrix for validating this compound.

References

-

Chemical Identity & CAS: GuideChem. (2025). 4'-Ethylbiphenyl-4-carboxaldehyde Properties and CAS 101002-44-2.[2] Link

-

Synthesis Protocol (Suzuki Coupling): Royal Society of Chemistry. (2015).[1][3] Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Link

-

General Spectral Data (Analogous Methyl Derivative): Santa Cruz Biotechnology. 4-(4-Methylphenyl)benzaldehyde Data Sheet. Link

-

Mechanistic Insight: BenchChem. Synthesis of 4-Formylphenylboronic Acid derivatives. Link[1]

Sources

Crystal Engineering of 4-Substituted Benzaldehydes: Structural Motifs and Pharmaceutical Implications

Executive Summary

The solid-state behavior of 4-substituted benzaldehydes represents a canonical study in crystal engineering. For drug development professionals, understanding these structures is not merely an academic exercise; it is a predictive tool for solubility, bioavailability, and polymorphic stability in Active Pharmaceutical Ingredients (APIs). This guide dissects the supramolecular synthons driven by para-substitution, providing a rigorous, self-validating protocol for their crystallization and analysis.

Molecular Geometry and Electronic Governance

The crystal packing of 4-substituted benzaldehydes is governed by the competition between the aldehyde group's dipole and the electronic nature of the substituent at the 4-position.

The Planarity Mandate

In the crystalline state, the aldehyde group (-CHO) typically lies coplanar with the benzene ring. This planarity maximizes

-

Electron Withdrawing Groups (EWG): (e.g., -NO

, -CN) enhance the acidity of the aldehyde C-H proton, promoting the formation of C-H...O hydrogen bonds. -

Electron Donating Groups (EDG): (e.g., -OH, -OMe) increase electron density at the carbonyl oxygen, making it a stronger hydrogen bond acceptor.

This electronic modulation dictates whether the crystal lattice is dominated by centrosymmetric dimers (common in carboxylic acids but less so here) or infinite "catemeric" chains.

Supramolecular Synthons and Packing Motifs

The core of this topic lies in the specific intermolecular interactions (synthons) that hold the crystal together.

Case Study A: 4-Hydroxybenzaldehyde (The H-Bond Dominator)

This molecule is a classic "head-to-tail" assembler. The phenolic -OH is a strong donor, and the carbonyl oxygen is a strong acceptor.

-

Primary Motif: Infinite linear chains formed via O-H...O=C hydrogen bonds.

-

Secondary Motif: These chains pack into layers stabilized by weak C-H...

interactions. -

Polymorphism: It exhibits solvent-dependent polymorphism. Form I (stable) and Form II (metastable) differ in the specific rotation of the hydroxyl group and the packing efficiency of the chains.

Case Study B: 4-Nitrobenzaldehyde (The Dipole Driver)

With a strong EWG, the molecule possesses a significant dipole moment.

-

Primary Motif: The -NO

group is a weak acceptor. The structure is often dominated by C-H...O interactions involving the acidic aldehydic proton and the nitro oxygen, forming 2D sheets rather than simple linear chains. -

Stacking: Strong

-

Case Study C: 4-Chlorobenzaldehyde (The Halogen Director)

-

Primary Motif: Characterized by Type II Halogen bonding (Cl...O) and Cl...Cl interactions. The chlorine atom acts as a Lewis acid at its

-hole, interacting with the electron-rich carbonyl oxygen.

Visualization: Interaction Hierarchy

The following diagram illustrates the decision logic for predicting crystal packing based on substituent properties.

Caption: Logical flow showing how the electronic nature of the 4-substituent dictates the dominant supramolecular synthon and final crystal packing motif.

Comparative Crystallographic Data[1][2][3]

The following table consolidates crystallographic parameters for the three primary derivatives. Note the prevalence of the Monoclinic system, which is statistically favored for organic molecules of this symmetry (

| Compound | Substituent | Space Group | Crystal System | Primary Interaction | Melting Point (°C) |

| 4-Hydroxybenzaldehyde | -OH | Monoclinic | O-H...O (Strong) | 116 | |

| 4-Nitrobenzaldehyde | -NO | Monoclinic | C-H...O (Weak) | 106 | |

| 4-Chlorobenzaldehyde | -Cl | Monoclinic | Cl...O / Cl...Cl | 47 | |

| 4-Methoxybenzaldehyde | -OMe | Liquid | N/A | N/A (Liquid at RT) | -1 |

Note: 4-Methoxybenzaldehyde (Anisaldehyde) is included to demonstrate that despite having a strong EDG, the lack of a hydrogen bond donor (unlike the -OH group) and the flexibility of the methoxy group prevents solid lattice formation at room temperature.

Experimental Protocol: Isothermic Slow Evaporation

To study these structures or screen for polymorphs, a rigorous crystallization protocol is required. This method minimizes kinetic trapping and favors the thermodynamic form.

The "Self-Validating" Workflow

This protocol includes checkpoints (validation steps) to ensure the crystals grown are suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Materials:

-

Target Benzaldehyde Derivative (98%+ purity)

-

Solvents: Ethanol (Polar Protic), Ethyl Acetate (Polar Aprotic), Toluene (Non-polar).

-

0.45 µm PTFE Syringe Filters.

-

Scintillation Vials (20 mL).

Step-by-Step Methodology:

-

Solubility Screen: Dissolve 100 mg of compound in minimal solvent at room temperature.

-

Validation: If the solution is cloudy, filter through a 0.45 µm filter. Particulates act as heterogenous nucleation sites, yielding poor quality crystals.

-

-

Saturation: Add solvent until the solid is fully dissolved, then add an excess of 10-20%. Warm gently (40°C) to ensure complete dissolution, then cool to 25°C.

-

Vessel Preparation: Transfer the solution to a clean scintillation vial. Cover the top with Parafilm.

-

Controlled Evaporation: Pierce 3-5 small holes in the Parafilm using a needle.

-

Causality: The rate of evaporation is controlled by the number of holes. Too fast = amorphous precipitate; Too slow = solvent inclusion.

-

-

Harvesting: Allow to stand undisturbed for 3-7 days.

-

Validation: Inspect under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated (birefringence).

-

-

Analysis: Select a crystal with defined faces (0.2 - 0.5 mm size) for SC-XRD.

Visualization: Crystallization Workflow

Caption: Operational workflow for growing diffraction-quality single crystals, including a critical feedback loop at the microscopy validation stage.

Pharmaceutical & Material Applications[3][4][5][6][7]

Why does the crystal structure of these simple aldehydes matter to a drug developer?

Polymorph Screening in API Design

Many active pharmaceutical ingredients (APIs) contain benzaldehyde substructures. The polymorphism exhibited by 4-hydroxybenzaldehyde (Forms I and II) serves as a model system.[1]

-

Bioavailability: Metastable polymorphs often have higher solubility but lower stability. Understanding how the 4-substituent drives packing helps in selecting the optimal solid form for dosage.

-

Regulatory Compliance: The FDA requires strict control over polymorphic forms. If a 4-substituted benzaldehyde intermediate changes polymorphs during scale-up, it can alter the reaction kinetics of the final drug synthesis.

Non-Linear Optical (NLO) Materials

Non-centrosymmetric crystal packing is a requirement for Second Harmonic Generation (SHG).

-

Derivatives like 4-nitrobenzaldehyde are investigated for NLO properties. While 4-nitrobenzaldehyde itself is centrosymmetric (

), co-crystallization strategies are often used to break this symmetry, utilizing the strong dipole moment of the push-pull system to enhance optical nonlinearity.

References

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Data for 4-Nitrobenzaldehyde (Refcode NBZALD) and 4-Hydroxybenzaldehyde (Refcode HMBALD). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde. [Link]

-

Snider, D. A., et al. "Polymorphism in generic drug product development."[2] Advanced Drug Delivery Reviews (2004). [Link]

Sources

Mechanistic Control of Hydrogen Bonding in Phenyl Benzaldehyde Scaffolds

From Conformational Locking to Crystal Engineering

Executive Summary

This technical guide analyzes the structural and electronic consequences of hydrogen bonding (H-bonding) in phenyl benzaldehyde derivatives. While often viewed merely as a secondary interaction, H-bonding in these systems acts as a primary determinant of conformational atropisomerism , crystal packing efficiency , and membrane permeability .

For researchers in medicinal chemistry and material science, understanding the duality between Resonance-Assisted Hydrogen Bonding (RAHB) (intramolecular) and dimeric stacking (intermolecular) is critical for rational drug design and solid-state engineering.

Structural Mechanics of H-Bonding

The phenyl benzaldehyde scaffold consists of a biphenyl core with a formyl (-CHO) substituent. The behavior of this system is governed by the interplay between steric repulsion (the "biphenyl twist") and electronic locking via hydrogen bonds.

1.1 The "Conformational Lock" (Intramolecular)

In derivatives such as 2-hydroxy-5-phenylbenzaldehyde , the ortho-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen. This is not a static electrostatic interaction but a dynamic resonance phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB) .

-

Mechanism: The

-electron delocalization within the benzene ring reinforces the H-bond. The resonance forms create a quasi-six-membered ring, significantly shortening the -

Energetic Consequence: This interaction provides 5–10 kcal/mol of stabilization energy, effectively "locking" the benzaldehyde moiety into a planar conformation relative to the phenol ring.

-

Biphenyl Torsion: The attached phenyl ring (at position 5, for example) introduces a steric twist. While the benzaldehyde core is planar, the distal phenyl ring typically rotates 35–45° out of plane to minimize steric clash between ortho protons, unless constrained by crystal packing forces.

1.2 Intermolecular Dimerization

In the absence of ortho-donors (e.g., 4-phenylbenzaldehyde ), the molecule cannot form internal locks. Instead, it relies on intermolecular interactions:

-

C-H

O Interactions: The formyl proton acts as a weak donor to the carbonyl oxygen of a neighboring molecule. - -Stacking: The biphenyl core facilitates T-shaped or parallel-displaced stacking in the crystal lattice.

-

Thermodynamic Impact: These interactions are weaker (1–3 kcal/mol) and reversible, leading to lower melting points and higher solubility compared to their internally locked counterparts.

Spectroscopic Characterization Protocols

To validate the presence and strength of these H-bonds, a multi-modal spectroscopic approach is required.

2.1 Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

-

Free Carbonyl: Appears at

. -

H-Bonded Carbonyl: The bond weakens due to electron density transfer to the oxygen, causing a red shift to

. -

Protocol: Compare spectra in a non-polar solvent (e.g.,

, where intermolecular bonds dissociate) vs. solid state (KBr pellet). If the red shift persists in dilute solution, the H-bond is intramolecular .

2.2 Nuclear Magnetic Resonance (

H-NMR)

-

Hydroxyl Proton: In strong RAHB systems, the phenolic -OH proton is heavily deshielded, shifting downfield to

. -

Temperature Coefficient: Perform Variable Temperature (VT) NMR in

.

2.3 Single Crystal X-Ray Diffraction (XRD)

This provides the definitive geometric proof.

-

Metric: Measure the

distance.-

Weak/Normal:

-

Strong (RAHB):

-

-

Planarity: Measure the torsion angle

between the aldehyde group and the aromatic ring. A value near

Implications in Drug Design

In medicinal chemistry, phenyl benzaldehydes function as "Molecular Chameleons."

3.1 Permeability and Lipinski's Rules

Intramolecular H-bonding effectively "hides" the polarity of the donor and acceptor groups.

-

Effect: This reduces the solvent-accessible polar surface area (PSA).

-

Result: A molecule that appears polar (high potential for solubility) behaves lipophilically (high

) when crossing the lipid bilayer. This improves oral bioavailability without sacrificing binding potential.

3.2 Entropy-Enthalpy Compensation

Pre-organizing the ligand conformation via an intramolecular lock reduces the entropic penalty (

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-5-phenylbenzaldehyde

This protocol utilizes a Suzuki-Miyaura coupling followed by Reimer-Tiemann formylation (or formylation of a pre-coupled phenol).

-

Reagents: 5-bromo-2-hydroxybenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with

. -

Reaction: Reflux at 100°C for 12 hours under inert atmosphere.

-

Workup: Cool, filter through Celite, extract with EtOAc. Wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Validation: Check for disappearance of Aryl-Br stretch in IR and appearance of biphenyl protons in NMR.

Protocol B: Variable Temperature NMR Validation

-

Sample Prep: Dissolve 10 mg of compound in 0.6 mL

(for non-polar baseline) and a separate sample in -

Acquisition: Acquire

H-NMR spectra at 298K, 313K, 328K, and 343K. -

Analysis: Plot chemical shift (

) vs. Temperature (T).-

Calculate coefficient

. -

Values

indicate stable intramolecular H-bonds.

-

Visualization

Diagram 1: Characterization Logic Flow

This workflow illustrates the decision matrix for distinguishing intra- vs. intermolecular bonding.

Caption: Decision matrix for spectroscopic validation of hydrogen bonding modes in benzaldehyde derivatives.

Diagram 2: Mechanistic Impact on Bioavailability

This diagram correlates the chemical structure to pharmacodynamic properties.

Caption: Causal pathway linking RAHB structural features to drug-like properties (permeability and affinity).

References

-

C–H...O Hydrogen Bonding in 4-Phenylbenzaldehyde. Source: Royal Society of Chemistry (RSC), CrystEngComm. Context: Detailed crystallographic analysis of intermolecular dimerization in non-hydroxylated phenyl benzaldehydes.

-

Resonance-Assisted Hydrogen Bonding (RAHB) in o-Hydroxybenzaldehydes. Source: MDPI, Molecules. Context: Quantitative analysis of H-bond energy and aromaticity transfer in RAHB systems.

-

Conformational Analysis of Biphenyl Derivatives. Source: Chemistry LibreTexts. Context: Fundamental mechanics of the "biphenyl twist" and atropisomerism relevant to the phenyl tail.[12]

-

Intramolecular Hydrogen Bonding in Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH). Context: Review of how intramolecular H-bonds modulate lipophilicity and permeability (Molecular Chameleons).

Sources

- 1. Intramolecular hydrogen bonding is found in `:` [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. Nature of Intramolecular Resonance Assisted Hydrogen Bonding in Malonaldehyde and Its Saturated Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nature of Intramolecular Resonance Assisted Hydrogen Bonding in Malonaldehyde and Its Saturated Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resonance-assisted hydrogen bonds revisited. Resonance stabilization vs. charge delocalization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Friedel-Crafts Acylation of Ethylbenzene – Mechanistic Constraints & Optimization Protocols

Executive Summary

The Friedel-Crafts acylation of ethylbenzene is a cornerstone reaction for synthesizing ethyl-aryl ketones (e.g., p-ethylacetophenone), key intermediates in the pharmaceutical and agrochemical industries. Unlike its alkylation counterpart, acylation avoids poly-substitution and carbocation rearrangements. However, it presents unique challenges: stoichiometric catalyst waste , regiochemical competition (ortho vs. para) , and product inhibition .

This application note provides a deep dive into these limitations, offering a validated protocol for the acetylation of ethylbenzene and strategies to maximize the para-isomer yield while managing the inevitable aluminum chloride waste stream.

Mechanistic Constraints: The Stoichiometric Trap

The primary limitation of this reaction is not kinetic but stoichiometric. In catalytic theory, a Lewis acid (AlCl₃) should regenerate. In practice, the acylation of ethylbenzene requires >1.0 equivalent of catalyst.

The "Product Inhibition" Phenomenon

The resulting ketone product is more basic than the starting acyl chloride. The carbonyl oxygen of the product forms a strong, stable complex with the aluminum chloride, effectively removing the catalyst from the cycle. This necessitates a hydrolysis step to liberate the product, destroying the catalyst and generating large volumes of acidic aluminum waste.

Pathway Visualization

The following diagram illustrates the active electrophile formation and the irreversible complexation step that halts the catalytic cycle.

Figure 1: Mechanistic pathway highlighting the formation of the stable Product-AlCl₃ complex, which necessitates stoichiometric catalyst usage.

Regiochemical Limitations: The Ortho/Para Battle

Ethylbenzene contains an ethyl group, which is activating and ortho/para directing . However, the regioselectivity is heavily influenced by steric hindrance and solvent effects.

Steric Hindrance

The ethyl group is bulkier than a methyl group (toluene). Consequently, attack at the ortho position is sterically disfavored compared to the para position.

-

Ortho Attack: Higher transition state energy due to steric clash between the ethyl group and the incoming acylium-AlCl₃ complex.

-

Para Attack: Lower energy barrier; major product.

Solvent Effects on Regioselectivity

The choice of solvent dramatically alters the ortho:para ratio.

| Solvent System | Mechanism of Influence | Approx. Para Selectivity |

| Carbon Disulfide (CS₂) | Non-polar. The active electrophile is the tight ion pair or free acylium ion (smaller). | Moderate (~85-90%) |

| Nitrobenzene | Polar. Forms a bulky complex with the acylium ion/AlCl₃. This huge electrophile cannot easily access the ortho position. | High (>95%) |

| Dichloromethane (DCM) | Moderate polarity. Standard laboratory compromise. | Good (~90-92%) |

Critical Insight: While nitrobenzene improves para-selectivity, it is toxic and high-boiling (210°C), making workup difficult. DCM is often preferred for ease of removal, despite slightly lower selectivity.

Experimental Protocol: Acetylation of Ethylbenzene

Objective: Synthesis of 4-ethylacetophenone via Friedel-Crafts Acylation. Scale: Laboratory (100 mmol scale).

Reagents & Equipment

-

Substrate: Ethylbenzene (10.6 g, 100 mmol)

-

Reagent: Acetyl Chloride (8.6 g, 110 mmol)

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) – Must be fresh/yellow, not white powder (hydrolyzed).

-

Solvent: Dichloromethane (DCM) (50 mL) or dry 1,2-dichloroethane.

-

Apparatus: 250 mL 3-neck RBF, reflux condenser, dropping funnel, CaCl₂ drying tube (or N₂ line), HCl gas trap.

Step-by-Step Methodology

-

Setup: Flame-dry the glassware. Assemble the apparatus under a nitrogen atmosphere. Connect the outlet to a scrubber (NaOH solution) to neutralize evolved HCl gas.

-

Catalyst Suspension: Charge the RBF with AlCl₃ (110 mmol) and DCM (30 mL). Cool to 0°C in an ice bath.

-

Acyl Chloride Addition: Add Acetyl Chloride (110 mmol) dropwise to the suspension. Stir for 10 min. Observation: The solid may dissolve partially, forming the acylium complex.

-

Substrate Addition: Mix Ethylbenzene (100 mmol) with DCM (20 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.

-

Why? Controlling the exotherm prevents side reactions and isomerization.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then reflux gently (40°C) for 1 hour.

-

Endpoint: Evolution of HCl gas ceases. The mixture typically turns a deep red/brown (the complex).

-

-

Quench (CRITICAL): Pour the reaction mixture slowly onto a mixture of 100g ice and 20 mL conc. HCl.

-

Safety:Never add water to the reaction mixture; always add the mixture to water. The hydrolysis is violent.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics.

-

Wash: Wash with water (1x), 10% NaOH (1x, to remove unreacted acid), and brine (1x). Dry over MgSO₄.

-

Purification: Remove solvent via rotary evaporation. Distill the residue under vacuum to isolate 4-ethylacetophenone.

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of 4-ethylacetophenone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | "Dead" Catalyst | Ensure AlCl₃ is anhydrous. If it's white/dusty, it's hydrolyzed. It should be yellow/granular. |

| High Ortho Isomer | Temperature too high | Maintain strict 0°C during addition. Switch solvent to Nitrobenzene to force para selectivity. |

| Polyacylation | N/A | Rare. The acyl group deactivates the ring, preventing a second attack.[1] If observed, check for alkylation impurities.[2] |

| Violent Quench | Inverse addition | Always pour the reaction mixture into the ice water, never the reverse. |

Advanced Alternatives (Green Chemistry)

To overcome the AlCl₃ waste issue, modern drug development often employs heterogeneous catalysis:

-

Zeolites (H-Beta, ZSM-5): Solid acid catalysts that can be filtered and reused. They often show superior para-selectivity due to pore shape confinement (shape-selective catalysis).

-

Flow Chemistry: Using packed-bed reactors with solid acids allows for continuous processing, better heat management, and improved safety profiles compared to batch AlCl₃ processes.

References

-

Mechanistic Foundation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Regioselectivity Data: Oregon State University. Synthesis and Characterization of 4-Ethylbenzophenone.

-

Solvent Effects: Master Organic Chemistry. "Friedel-Crafts Acylation: Limitations and Mechanism".

-

Green Alternatives: Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions. CRC Press.

Sources

Application Note: Chemoselective Oxidation of 4-Ethylbenzyl Alcohol to 4-Ethylbenzaldehyde

Executive Summary

This guide outlines the optimized protocols for the oxidation of 4-ethylbenzyl alcohol to 4-ethylbenzaldehyde. The transformation presents a specific chemoselectivity challenge: oxidizing the primary benzylic alcohol without over-oxidizing to the carboxylic acid (4-ethylbenzoic acid) or oxidizing the benzylic methylene of the para-ethyl group (ketonization).

We present two validated methodologies tailored to different scales and requirements:

-

Catalytic Anelli Oxidation (TEMPO/NaOCl): The preferred method for scalability, green chemistry compliance, and high atom economy.

-

Heterogeneous MnO₂ Oxidation: A rapid, filtration-based protocol suitable for small-scale medicinal chemistry and parallel synthesis.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate, 4-ethylbenzyl alcohol, contains two susceptible sites for oxidation:

-

Site A (Target): The primary benzylic alcohol (–CH₂OH).

-

Site B (Off-Target): The benzylic methylene of the ethyl group (–CH₂CH₃).

Traditional oxidants like Potassium Permanganate (

Method Selection Matrix

| Feature | TEMPO/NaOCl (Anelli) | Activated MnO₂ | PCC/PDC (Chromium) |

| Scale Suitability | High (kg to ton) | Low (<10 g) | Low (Toxic waste) |

| Atom Economy | Excellent (Catalytic) | Poor (Stoichiometric excess) | Poor |

| Workup | Extraction/Phase Cut | Filtration | Silica Gel Column |

| Selectivity | High (Aldehyde) | High (Benzylic only) | High |

| Green Score | High (Water byproduct) | Medium (Solid waste) | Low (Cr toxicity) |

Protocol A: Catalytic Anelli Oxidation (Recommended)

Best for: Process chemistry, scale-up (>10g), and environmentally conscious workflows.

Mechanistic Insight

This method utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical catalyst. The actual oxidant is the

Reaction Pathway Visualization

Figure 1: The catalytic cycle of TEMPO-mediated oxidation. The oxoammonium ion acts as the hydride acceptor.

Detailed Procedure

Reagents:

-

4-Ethylbenzyl alcohol (1.0 eq)[1]

-

TEMPO (0.01 eq / 1 mol%)

-

KBr (0.1 eq / 10 mol%)

-

NaOCl (Commercial bleach, ~10-13% active chlorine, 1.1 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (solvent)

-

Saturated

(buffer)

Step-by-Step:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-ethylbenzyl alcohol (13.6 g, 100 mmol) in DCM (100 mL).

-

Catalyst Addition: Add a solution of KBr (1.19 g, 10 mmol) in water (5 mL) and TEMPO (156 mg, 1 mmol). Cool the biphasic mixture to 0–5 °C using an ice bath.

-

Buffer: Add saturated aqueous

(50 mL) to buffer the system at pH 8.6–9.5. Critical: Low pH leads to disproportionation of NaOCl; High pH slows the reaction. -

Oxidant Addition: Add NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10 °C.

-

Observation: The organic layer may turn orange/red due to the formation of the N-oxoammonium salt.

-

-

Reaction: Stir vigorously at 0–5 °C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

-

Quench: Once conversion is complete, add saturated aqueous

(Sodium Thiosulfate) to quench excess oxidant. The color should fade to pale yellow. -

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic extracts, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The crude product is often >95% pure. If necessary, purify via vacuum distillation (bp ~221 °C) or flash chromatography.

Protocol B: Activated MnO₂ Oxidation

Best for: Medicinal chemistry, rapid parallel synthesis, and acid-sensitive substrates.

Mechanistic Insight

Manganese Dioxide (

Workflow Visualization

Figure 2: Workflow for heterogeneous Manganese Dioxide oxidation. Note the activation step.

Detailed Procedure

Reagents:

-

4-Ethylbenzyl alcohol (1.0 eq)[1]

-

Activated

(10.0 – 20.0 eq) -

Dichloromethane (DCM) or Chloroform

Step-by-Step:

-

Activation (Critical): Commercial

varies widely in activity. Heat the reagent in an oven at 110–120 °C for at least 12 hours prior to use to remove occluded water. -

Setup: In a flask, dissolve the alcohol in DCM (0.1 M concentration).

-

Addition: Add activated

(10 equivalents). -

Reaction: Stir the suspension vigorously at room temperature (or reflux for faster kinetics).

-

Monitoring: Monitor by TLC. If conversion stalls, add another 5 equivalents of

. -

Workup: Filter the black suspension through a pad of Celite (diatomaceous earth) to remove the solids. Rinse the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate. This method typically yields clean product without further purification.

Analytical Validation

To confirm the identity of 4-ethylbenzaldehyde and ensure no over-oxidation to 4-ethylbenzoic acid :

| Method | Signal | Interpretation |

| 1H NMR (CDCl₃) | Aldehyde proton (Diagnostic). Disappearance of alcohol -CH₂- (~4.6 ppm). | |

| 1H NMR | Ethyl group . Confirm integration (2H and 3H) to ensure benzylic position is intact. | |

| IR Spectroscopy | ~1700 cm⁻¹ | Strong C=O stretch . |

| IR Spectroscopy | ~2700–2800 cm⁻¹ | Fermi doublet (C-H stretch of aldehyde). |

| IR Spectroscopy | Absence of ~3300 cm⁻¹ | Disappearance of O-H stretch. |

| GC-MS | M+ = 134 m/z | Molecular ion peak. |

Safety & Handling

-

TEMPO: Toxic if swallowed; severe eye irritant.[4] Store at 2-8°C.

-

NaOCl (Bleach): Corrosive. Do not mix with acids (releases Chlorine gas).

-

MnO₂: Strong oxidizer.[5] Do not heat with oxidizable organics in a closed system (explosion risk). Inhalation hazard (dust).[2]

References

-

Anelli Oxidation (Primary Reference): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.J. Org. Chem.1987 , 52, 2559–2562. Link

-

TEMPO Mechanism & Review: Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link

-

MnO₂ Selectivity: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. Manganese(IV) Oxide.[5]Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

-

Process Safety (TEMPO): Ciriminna, R.; Pagliaro, M. Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.Org.[5][6][7][8] Process Res. Dev.2010 , 14, 245–251. Link

Sources

- 1. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. reddit.com [reddit.com]

- 6. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]

- 7. lakeland.edu [lakeland.edu]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Advanced Application Note: 4-(4-Ethylphenyl)benzaldehyde in Liquid Crystal Synthesis

This Application Note is designed for research scientists and materials engineers specializing in the synthesis and characterization of mesogenic compounds for Liquid Crystal Displays (LCDs).

Executive Summary & Rationale

4-(4-Ethylphenyl)benzaldehyde is a critical biphenyl intermediate used in the synthesis of nematic liquid crystals , particularly the alkyl-cyanobiphenyl (nCB) class and terphenyl derivatives.[1] Its structural significance lies in the pre-assembled biphenyl core, which provides the rigid "rod-like" (calamitic) geometry essential for liquid crystalline phase formation. The ethyl tail acts as a short flexible spacer, lowering the melting point while maintaining high optical anisotropy (

This guide details the protocols for utilizing this aldehyde to synthesize high-performance liquid crystal components, specifically focusing on the conversion to 4'-ethyl-4-cyanobiphenyl (2CB) and Schiff base mesogens .[1]

Physicochemical Properties

The following data validates the starting material specifications required for high-purity LC synthesis.

| Property | Specification | Relevance to LCDs |

| CAS Number | 101002-44-2 | Unique Identifier |

| Molecular Weight | 210.27 g/mol | Stoichiometric calculations |

| Appearance | White to pale yellow solid | Color indicates oxidation levels (yellowing suggests oxidation to acid) |

| Purity Requirement | >99.5% (GC/HPLC) | Impurities >0.1% drastically reduce the Clearing Point ( |

| Solubility | Soluble in Toluene, THF, DCM | Compatible with standard organic synthesis solvents |

| Melting Point | ~60–65 °C (Typical) | Low MP facilitates melt-phase reactions if necessary |

Application I: Synthesis of 4'-Ethyl-4-cyanobiphenyl (2CB)

The conversion of the aldehyde functionality to a cyano (nitrile) group is the primary application of this intermediate.[1] Cyanobiphenyls are the historical backbone of LCD technology (e.g., in twisted nematic displays) due to their high positive dielectric anisotropy (

Mechanism

The transformation proceeds via a two-step sequence:[1][2][3]

-

Condensation: Reaction with hydroxylamine to form an oxime.[1]

-

Dehydration: Conversion of the oxime to a nitrile using a dehydrating agent (e.g., acetic anhydride or thionyl chloride).

Detailed Protocol

Step 1: Formation of the Oxime

-

Reagents: this compound (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%, 20 mL).

-

Procedure:

-

Dissolve the aldehyde in warm ethanol (50 °C).

-

Add hydroxylamine HCl and sodium acetate.

-

Reflux for 2 hours. Monitor consumption of aldehyde by TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Work-up: Pour into ice water (100 mL). The oxime will precipitate as a white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Checkpoint: Yield should be >90%.[1]

-

Step 2: Dehydration to Nitrile (2CB)

-

Reagents: Crude Oxime (from Step 1), Acetic Anhydride (excess, 10 mL/g of oxime).

-

Procedure:

-

Suspend the oxime in acetic anhydride.

-

Reflux at 140 °C for 4 hours. The suspension will clear as the reaction proceeds.

-

Quenching: Cool to room temperature and carefully pour into ice water (hydrolysis of excess anhydride is exothermic).

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with NaHCO₃ (sat.) to remove acid.

-

Purification (Critical): Liquid crystals require extreme purity. Purify via column chromatography (Silica gel, Hexane:DCM 9:1) followed by recrystallization from ethanol/hexane.

-

Characterization of Product (2CB)

-

Phase Transition: 2CB is a monotropic or low-melting liquid crystal.[1]

-

IR Spectroscopy: Look for the sharp characteristic

stretch at 2225 cm⁻¹ .[1] -

Impurities: Absence of

(1700 cm⁻¹) confirms complete conversion.[1]

Application II: Synthesis of Schiff Base Liquid Crystals

Aldehydes are excellent precursors for Schiff base (imine) liquid crystals, which are used to study fundamental mesophase behaviors and in ferroelectric mixtures.

Protocol

-

Reaction: this compound + 4-Butoxyaniline

Imine Mesogen + H₂O.[1] -

Catalyst: Glacial Acetic Acid (catalytic amount).

-

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Mix equimolar amounts of aldehyde and aniline in ethanol.

-

Add 2-3 drops of acetic acid.

-

Reflux for 4 hours.

-

Cool to 0 °C to crystallize the product.

-

Recrystallize repeatedly from ethanol until the clearing point is constant (constant

indicates purity).

-

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic utility of this compound in creating different classes of liquid crystals.

Figure 1: Divergent synthesis of Liquid Crystal classes from the aldehyde precursor.

Experimental Workflow for Quality Control

Ensuring the electronic purity of the final liquid crystal is paramount. The following workflow describes the self-validating loop for material qualification.

Figure 2: Purification and Characterization Workflow for Liquid Crystals.

References

-

Chemical Identity & Properties

-

Synthesis of Cyanobiphenyls

-

Peshkov, R. Y., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling.[1] Beilstein Journal of Organic Chemistry. (Describes alternative routes to alkyl-cyanobiphenyls).

-

-

Liquid Crystal Characterization

-

University of Colorado Boulder.[4] Synthesis of Liquid Crystals: "Filling Forms with Function". (General protocols for Schiff base and LC characterization).

-

-

General Synthesis of Biphenyl Aldehydes

-

BenchChem. 4-Cyano-4'-ethylbiphenyl Synthesis and Properties.[1] (Context on the final LC product derived from the aldehyde).

-

Sources

Use of 4-(4-Ethylphenyl)benzaldehyde as a mesogenic precursor

Application Note: Engineering Advanced Mesogens using 4-(4-Ethylphenyl)benzaldehyde

Abstract

This technical guide details the synthesis, derivatization, and characterization of This compound , a critical biphenyl precursor for liquid crystalline (LC) materials. Unlike standard alkyl-cyanobiphenyls, this aldehyde intermediate offers a versatile "reactive handle" for Schiff base condensation or Knoevenagel extensions, facilitating the creation of tunable mesophases. We bridge the gap between materials science and pharmaceutical applications, highlighting this molecule's utility in synthesizing Liquid Crystal Nanoparticles (LCNPs) for controlled drug delivery.

Strategic Introduction: The Biphenyl Advantage

In the design of thermotropic liquid crystals, the rigid core is the primary determinant of mesophase stability. The biphenyl moiety in this compound provides a high length-to-breadth ratio (aspect ratio), essential for anisotropic behavior.

-

The Ethyl Tail: Provides sufficient flexibility to lower melting points without destabilizing the crystalline order, unlike longer alkyl chains (e.g., heptyl/octyl) which can induce smectic-only phases.

-

The Aldehyde Head: A reactive electrophile allowing rapid diversification into esters, imines (Schiff bases), or stilbenes.

Application Scope:

-

Display Technology: Nematic phase components with low viscosity.

-

Pharma: Precursors for lipid-based LC carriers (LCNPs) used in solubilizing hydrophobic drugs.

Chemical Architecture & Synthesis Workflow

The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction, chosen for its high chemoselectivity and tolerance of the aldehyde functional group.

Diagram 1: Synthesis Pathway (Precursor to Mesogen)

Figure 1: Step-wise synthesis from commercial reagents to the final mesogenic Schiff base.

Protocol 1: Synthesis of the Precursor

Objective: Synthesis of this compound via Suzuki Coupling.

Reagents:

-

4-Bromobenzaldehyde (1.0 eq)

-

4-Ethylphenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

Sodium Carbonate (Na₂CO₃, 2.0 eq)

-

Solvent: Acetone/Water (3:1 v/v) or Toluene/Ethanol/Water (standard biphasic system).

Step-by-Step Methodology:

-

Degassing: In a three-neck round-bottom flask, combine the solvent mixture. Bubble nitrogen through the solvent for 20 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

-

Loading: Add 4-Bromobenzaldehyde, 4-Ethylphenylboronic acid, and Na₂CO₃ under a positive nitrogen flow.

-

Catalysis: Add Pd(OAc)₂ last. The solution typically turns orange/red.[1]

-

Reflux: Heat the mixture to reflux (approx. 70-80°C depending on solvent) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product usually has an R_f ~0.4–0.5.

-

Workup:

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the aldehyde singlet at δ ~10.0 ppm and the diagnostic ethyl group signals (triplet at ~1.2 ppm, quartet at ~2.7 ppm). Absence of doublet at δ ~7.6 ppm (starting bromide) confirms conversion.

Protocol 2: Derivatization to Schiff Base Mesogen

Objective: Condensation with 4-butylaniline to form a Nematic Liquid Crystal.

Context: The aldehyde group alone is not sufficiently anisotropic to form stable mesophases at room temperature. Converting it to an imine (Schiff base) extends the rigid core to three rings (if using a biphenyl amine) or two rings with a linker, inducing liquid crystallinity.

Methodology:

-

Stoichiometry: Mix this compound (1.0 eq) and 4-butylaniline (1.0 eq) in absolute Ethanol.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Equilibrium Drive: Reflux for 4 hours.

-

Expert Tip: For high-purity LCs, use a Dean-Stark trap (if using Toluene) or molecular sieves to remove water. The presence of water hydrolyzes the imine bond, destroying the LC phase.

-

-

Crystallization: Cool slowly. The Schiff base often precipitates as yellow needles.

-

Drying: Vacuum dry at 40°C for 12 hours. Solvent inclusions act as impurities that depress the clearing point.

Characterization Framework

To confirm the material is a Liquid Crystal, you must observe Mesomorphism (states of matter between solid and liquid).

Diagram 2: Characterization Logic Flow

Figure 2: Workflow for validating mesogenic properties.

Data Interpretation Table:

| Technique | Observation | Interpretation |

| POM (Cooling) | Thread-like textures ("Schlieren") | Nematic Phase: Molecules have orientational order but no positional order.[4] |

| POM (Cooling) | Fan-shaped / Focal Conic textures | Smectic Phase: Molecules are arranged in layers (higher order). |

| DSC (Heating) | Sharp peak at | Melting point (Crystal |

| DSC (Heating) | Small peak at | Clearing point (LC |

Pharmaceutical Application: LCNPs

Relevance to Drug Development: While this compound is a chemical intermediate, its derivatives are used to synthesize Liquid Crystal Nanoparticles (LCNPs) .

-

Mechanism: The hydrophobic biphenyl core allows the encapsulation of poorly water-soluble drugs (e.g., Paclitaxel) within the LC matrix.

-

Protocol Adaptation: React the aldehyde with a phospholipid or cholesterol derivative. The resulting amphiphile self-assembles in water to form Cubosomes or Hexosomes (lyotropic phases), which protect the drug payload and improve cellular uptake.

Troubleshooting & Optimization

-

Issue: Low Yield in Suzuki Coupling.

-

Cause: Inactive catalyst or oxygen presence.

-

Fix: Ensure Pd(OAc)₂ is black/brown, not grey. Increase catalyst load to 3 mol%. Use freshly degassed solvents.

-

-

Issue: No Mesophase Observed (Direct melting to isotropic).

-

Cause: The "ethyl" tail might be too short for the specific core aspect ratio.

-

Fix: Switch the aniline partner in Protocol 2 to one with a longer chain (e.g., 4-hexyloxyaniline). The "ethyl" on the aldehyde side acts as a rigid anchor; flexibility must come from the amine side.

-

-

Issue: Broad DSC Peaks.

-

Cause: Impurities (unreacted aldehyde acts as a plasticizer).

-

Fix: Recrystallize the Schiff base from Ethanol/Ethyl Acetate (1:1) until the melting range is < 1°C.

-

References

-

Suzuki-Miyaura Coupling for Biaryls

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Schiff Base Liquid Crystals Synthesis

- Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro substituent. Molecular Crystals and Liquid Crystals, 452(1), 73-84.

-

Green Chemistry Approaches (Aqueous Suzuki)

- Polshettiwar, V., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green Chemistry Approaches. ChemSusChem, 3(5), 502-522.

-

Liquid Crystal Nanoparticles in Drug Delivery

- Bhatt, P., et al. (2020). Liquid Crystal Nanoparticles: A Novel Approach for Drug Delivery. Drug Discovery Today, 25(11), 2056-2065.

Sources

Alternative applications of 4-(4-Ethylphenyl)benzaldehyde in organic synthesis

[1]

Executive Summary

4-(4-Ethylphenyl)benzaldehyde (CAS: 101002-44-2), often referred to as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde, represents a critical class of alkyl-biphenyl precursors. While widely recognized as an intermediate in the synthesis of Sartan-class antihypertensives, its utility extends significantly into materials science and functional organic chemistry.

This guide moves beyond standard Suzuki cross-coupling syntheses of the molecule and focuses on its downstream applications . We explore its role as a mesogenic core for liquid crystals, a scaffold for reductive amination in combinatorial drug discovery, and a precursor for conjugated optoelectronic materials.

Chemical Profile & Reactivity

The biphenyl core provides rigid structural integrity, while the ethyl tail confers solubility and flexibility—properties essential for nematic liquid crystal phases. The aldehyde functionality at the para position serves as a versatile "chemical handle" for divergent synthesis.

| Property | Specification |

| IUPAC Name | 4-(4-Ethylphenyl)benzenecarbaldehyde |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Key Reactivity | Nucleophilic addition, Condensation, Oxidation/Reduction |

Application I: Synthesis of Nematic Liquid Crystals (Schiff Bases)

Principle

Biphenyl-based Schiff bases (imines) are classic mesogens. The reaction of this compound with para-substituted anilines yields rod-like molecules with high aspect ratios, exhibiting stable nematic phases. The ethyl group lowers the melting point, stabilizing the mesophase relative to the unsubstituted biphenyl.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of N-(4-((4-ethylphenyl)benzylidene)-4-butylaniline.

Reagents:

-

This compound (1.0 eq)

-

4-Butylaniline (1.0 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of anhydrous ethanol.

-

Addition: Add 10 mmol of 4-butylaniline dropwise. The solution may slightly darken.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

-

Mechanistic Note: The acid protonates the carbonyl oxygen, increasing electrophilicity for the amine attack. Water is a byproduct; using anhydrous solvent drives the equilibrium forward (Le Chatelier’s principle).

-

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour. Precipitates will form.

-

Filtration: Filter the crude imine under vacuum.

-

Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

-

Validation: Verify structure via ¹H-NMR (Look for imine singlet ~8.4 ppm) and assess mesogenic behavior via Differential Scanning Calorimetry (DSC).

Application II: Reductive Amination for Pharmaceutical Libraries

Principle

In medicinal chemistry, the biphenyl moiety is a privileged scaffold (e.g., Telmisartan). Reductive amination allows for the rapid attachment of diverse amine "heads" to the biphenyl "tail" under mild conditions, avoiding the harsh bases required for alkylation.

Protocol: Direct Reductive Amination with STAB

Objective: Synthesis of secondary/tertiary amine derivatives using Sodium Triacetoxyborohydride (STAB).

Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Morpholine, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (1.0 eq)

Workflow:

-

Imine Formation (In Situ): Dissolve 1.0 mmol aldehyde and 1.1 mmol amine in 5 mL DCE. Add 1.0 mmol acetic acid. Stir for 30 minutes at room temperature.

-

Expert Insight: STAB is less reactive than NaBH₄ and will not reduce the aldehyde directly, ensuring chemoselectivity for the iminium ion formed in situ.

-

-

Reduction: Add 1.4 mmol STAB in one portion. Stir at room temperature for 12–16 hours under nitrogen.

-

Quench: Quench reaction with saturated aqueous NaHCO₃ (10 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

Application III: Wittig Olefination for Optoelectronics

Principle

Conjugated biphenyl-styryl systems are used in OLEDs and organic scintillators. The Wittig reaction converts the aldehyde into an alkene with high regioselectivity, extending the π-conjugation length.

Protocol: Synthesis of Stilbene Derivatives

Objective: Synthesis of 1-(4-Ethylphenyl)-4-styrylbenzene.

Reagents:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Dry THF

Workflow:

-

Ylide Generation: Suspend phosphonium salt in dry THF at 0°C. Add t-BuOK slowly. The solution will turn bright orange/yellow (ylide formation). Stir for 30 mins.

-

Coupling: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution.

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Pour into water, extract with ethyl acetate. The product often precipitates or is easily crystallized due to its planar, non-polar nature.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent utility of the this compound scaffold.

Caption: Divergent synthetic pathways transforming the aldehyde core into functional materials and bioactive scaffolds.

Troubleshooting & Validation Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Hydrolysis of imine | Ensure anhydrous solvents; use molecular sieves during reflux. |

| Incomplete Reduction (Amination) | Steric hindrance | Switch from STAB to NaCNBH₃ (stronger) or increase reaction time/temp. |

| Cis/Trans Mixture (Wittig) | Non-stabilized ylide | Use Schlosser modification for trans-selectivity or separate isomers via recrystallization. |

| Impurity in NMR (~10 ppm) | Unreacted Aldehyde | Check stoichiometry; aldehyde may be air-oxidized to acid (check ~12 ppm). Purify starting material. |

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1] Synth. 1998, 75,[1] 53. [Link] (General protocol adapted for ethyl derivative).

-

Abdel-Mohsen, H. T., et al. Synthesis and Cytotoxic Activity of New Schiff Bases. (General reference for Schiff base methodology on biaryls). Molecules, 2020. [Link]

Application Note: Synthesis of Heterocyclic Compounds Using 4-(4-Ethylphenyl)benzaldehyde

This Application Note provides a comprehensive technical guide on the use of 4-(4-Ethylphenyl)benzaldehyde (CAS 101002-44-2) as a precursor in the synthesis of lipophilic heterocyclic compounds. This biphenyl aldehyde serves as a critical building block for introducing the 4'-ethylbiphenyl moiety, a scaffold highly valued in medicinal chemistry for enhancing membrane permeability and hydrophobic binding interactions.

Introduction & Strategic Value

This compound is a biphenyl derivative featuring an aldehyde functionality at the 4-position and an ethyl group at the 4'-position. Unlike simple benzaldehyde, this compound introduces a significant lipophilic tail (the ethylphenyl group) into the target molecule.[1]

Key Applications in Drug Discovery:

-

Lipophilicity Modulation: The biphenyl scaffold increases logP, improving the ability of the final heterocycle to penetrate cell membranes.

-

Liquid Crystal Properties: Derivatives often exhibit mesogenic properties useful in materials science, though this guide focuses on pharmaceutical heterocycles.[1]

-

Extended Conjugation: The biphenyl system extends the

-electron conjugation, potentially shifting UV-Vis absorption maxima and influencing the electronic properties of the resulting fluorophores or photosensitizers.

Reaction Class 1: Synthesis of 2,4,5-Trisubstituted Imidazoles

Methodology: Debus-Radziszewski Multicomponent Reaction Target Structure: 2-(4'-Ethylbiphenyl-4-yl)-4,5-diphenyl-1H-imidazole

This protocol utilizes a one-pot, four-component condensation to construct the imidazole core. The this compound acts as the central electrophile, determining the substituent at the C2 position.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Aldehyde: this compound (1.0 equiv)[2]

-

Diketone: Benzil (1.0 equiv)[1]

-

Ammonia Source: Ammonium Acetate (4.0 equiv)

-

Solvent: Glacial Acetic Acid or Ethanol/Reflux

-

Catalyst (Optional): Iodine (5 mol%) or

nanoparticles for green variants.

Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (2.1 g, 10 mmol) and This compound (2.1 g, 10 mmol) in Glacial Acetic Acid (20 mL).

-

Ammonia Addition: Add Ammonium Acetate (3.08 g, 40 mmol) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring. The imidazole product will precipitate as a solid due to the hydrophobicity of the biphenyl group.

-

Neutralization: Neutralize the slurry to pH 7–8 using ammonium hydroxide solution (25%) to ensure the imidazole is in its free base form.

-

Purification: Filter the solid, wash copiously with cold water, and recrystallize from Ethanol/DMF (9:1) to yield the pure product.

Mechanistic Insight: The reaction proceeds via the formation of a diimine intermediate from benzil and ammonia, which then condenses with the aldehyde. The "ethylphenyl" tail renders the intermediate less soluble in pure water, necessitating the acetic acid solvent system for homogeneity.[1]

Reaction Class 2: Synthesis of Pyrazoles via Chalcone Intermediates

Methodology: Claisen-Schmidt Condensation followed by Heterocyclization Target Structure: 3-(4'-Ethylbiphenyl-4-yl)-5-phenyl-1H-pyrazole

This two-step sequence first establishes the carbon skeleton via an

Phase A: Chalcone Synthesis (Claisen-Schmidt)

-

Reactants: Mix This compound (10 mmol) and Acetophenone (10 mmol) in Ethanol (15 mL).

-

Base Catalysis: Add aqueous NaOH (40%, 2 mL) dropwise at 0–5°C.

-

Reaction: Stir at room temperature for 12 hours. The chalcone (1-(4-ethylphenyl)-3-phenylprop-2-en-1-one) typically precipitates as a yellow solid.

-

Workup: Filter, wash with cold water and cold ethanol.

Phase B: Pyrazole Cyclization

-

Cyclization: Dissolve the isolated chalcone (5 mmol) in Ethanol (20 mL).

-

Hydrazine Addition: Add Hydrazine Hydrate (80%, 10 mmol).

-

Reflux: Reflux the mixture for 6–8 hours.

-

Isolation: Concentrate the solvent under reduced pressure. The residue is often an oil or sticky solid. Triturate with diethyl ether to induce crystallization.

Reaction Class 3: Biginelli Synthesis of Dihydropyrimidinones